molecular formula C17H26N2O3 B2961640 Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate CAS No. 942035-17-8

Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate

Cat. No.: B2961640
CAS No.: 942035-17-8
M. Wt: 306.406
InChI Key: GCEIGOQTLRKBJP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C17H26O3N2. It is a derivative of piperazine, featuring a tert-butyl ester group and a phenylethyl moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperazine and tert-butyl chloroformate as the primary reactants.

  • Reaction Steps:

  • Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions and at room temperature.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using similar reaction conditions, with careful control of temperature and reaction time to ensure product purity and yield.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove any impurities.

Types of Reactions:

  • Oxidation: The phenylethyl group can undergo oxidation to form phenylacetic acid derivatives.

  • Reduction: Reduction reactions can be performed on the carbamate group to yield piperazine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Phenylacetic acid derivatives.

  • Reduction Products: Piperazine derivatives.

  • Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of phenylethyl groups with biological targets. Medicine: Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: A related compound with a similar structure but different functional groups.

  • Tert-butyl 4-(2-hydroxy-2-phenylethyl)-1-piperazinecarboxylate: Another closely related compound with slight variations in the chemical structure.

This comprehensive overview provides a detailed understanding of tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-11-9-18(10-12-19)13-15(20)14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEIGOQTLRKBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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